Methyl 3-methoxy-4-(2-oxopyrrolidin-1-YL)benzoate
Description
Methyl 3-methoxy-4-(2-oxopyrrolidin-1-YL)benzoate is a benzoate ester derivative featuring a methoxy group at position 3 and a 2-oxopyrrolidinyl (lactam) substituent at position 4 of the benzene ring. This structure combines aromatic, ether, and lactam functionalities, which influence its physicochemical and biological properties. The lactam moiety may enhance hydrogen-bonding capacity and metabolic stability compared to simpler esters, as seen in compounds with heterocyclic substituents .
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 3-methoxy-4-(2-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C13H15NO4/c1-17-11-8-9(13(16)18-2)5-6-10(11)14-7-3-4-12(14)15/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
ZUKCJRLKHPXCMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate typically involves the esterification of 3-methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoic acid.
Reduction: 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-Methoxy-4-(2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
The compound’s methoxy and lactam groups distinguish it from other benzoate esters. Key comparisons include:
- Methoxy vs.
- Lactam vs. Alkoxy Chains : The 2-oxopyrrolidinyl group introduces a rigid, polar lactam ring, contrasting with flexible alkoxy chains (e.g., hexyloxy in ). This rigidity may influence crystal packing or mesomorphic behavior .
- Heterocyclic Substituents : Compound 4a () demonstrates that pyrazine groups enhance neuroprotective activity. The lactam in the target compound could similarly modulate bioactivity through hydrogen bonding or receptor interactions .
Data Tables
Table 1: Structural and Functional Comparison of Benzoate Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
